molecular formula C9H15NO B2886428 (1S,8R)-9-azabicyclo[6.2.0]decan-10-one CAS No. 522644-06-0

(1S,8R)-9-azabicyclo[6.2.0]decan-10-one

Cat. No. B2886428
CAS RN: 522644-06-0
M. Wt: 153.225
InChI Key: IRZLUTQKGLCRPL-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,8R)-9-azabicyclo[6.2.0]decan-10-one” is a chemical compound with the molecular formula C10H17NO2 . It contains a total of 31 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 eight-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 Beta-Lactam .


Molecular Structure Analysis

The molecular structure of “(1S,8R)-9-azabicyclo[6.2.0]decan-10-one” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 31 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 eight-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 Beta-Lactam .


Physical And Chemical Properties Analysis

The molecular weight of “(1S,8R)-9-azabicyclo[6.2.0]decan-10-one” is 183.24748 g/mol . The IUPAC name is 9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one . The SMILES string is OCN2C1CCCCCCC1C2=O .

Scientific Research Applications

Process Simulation in Chemical Engineering

The thermophysical properties of (1S,8R)-9-azabicyclo[6.2.0]decan-10-one can be utilized in process simulators like Aspen Plus . These simulators aid in the design and analysis of chemical processes by predicting the behavior of chemical compounds under different conditions. The data files containing thermophysical properties are crucial for accurate simulations.

Study of Free Radicals

This compound’s thermodynamic data can be valuable for research on free radicals, particularly in the context of oxidation, combustion, and thermal cracking kinetics . Understanding the behavior of free radicals is essential for developing new materials and pharmaceuticals, as well as for environmental monitoring.

properties

IUPAC Name

(1S,8R)-9-azabicyclo[6.2.0]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZLUTQKGLCRPL-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]2[C@H](CC1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,8R)-9-azabicyclo[6.2.0]decan-10-one

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